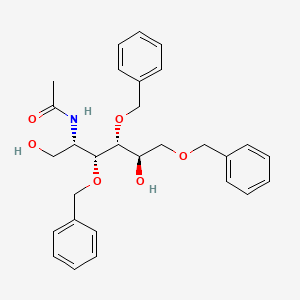

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is a complex organic compound that belongs to the class of glucitol derivatives This compound is characterized by the presence of acetylamino and phenylmethyl groups attached to a deoxy-glucitol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol typically involves multiple steps, starting from a glucitol derivative. The key steps include the protection of hydroxyl groups, acetylation of the amino group, and the introduction of phenylmethyl groups. Common reagents used in these reactions include acetyl chloride, benzyl chloride, and various protecting agents such as benzyl bromide. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

化学反応の分析

Synthetic Pathways

The synthesis of this glucitol derivative involves multi-step protection and functionalization. Key steps include:

-

Acetylation of the amino group using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) .

-

Introduction of phenylmethyl groups via benzyl chloride or benzyl bromide, typically under nucleophilic substitution conditions with a base like potassium tert-butoxide .

-

Protection of hydroxyl groups with acetyl or methyl groups to stabilize the molecule during synthesis .

Chemical Reactivity

The compound exhibits distinct reactivity due to its functional groups:

Oxidation

Phenylmethyl groups (benzyl ethers) are susceptible to oxidative cleavage under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction generates carbonyl groups, potentially forming ketones or carboxylic acids .

Reduction

The acetylamino group (CH₃CONH-) can undergo selective reduction to form a primary amine (-NH₂) under strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), though this requires activation .

Substitution

Nucleophilic substitution at the phenylmethyl groups is feasible using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (Kt-OtBu), leading to replacement with hydroxyl or other nucleophilic groups .

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones/carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Primary amine (-NH₂) |

| Substitution | NaOMe, Kt-OtBu | Hydroxyl/nucleophile substitution |

Mechanistic Insights

The compound’s dual functionality (acetylamino and phenylmethyl groups) influences its reactivity:

-

Hydrogen bonding : The acetylamino group facilitates interactions with polar molecules via hydrogen bonds .

-

Hydrophobic interactions : Phenylmethyl groups enhance affinity for non-polar environments, critical in biological systems .

Biological Implications

Research highlights its role as an intermediate in synthesizing N-Acetyl-β-Hexosaminidase inhibitors . The compound’s structural features enable targeting of enzymes involved in carbohydrate metabolism, with phenylmethyl groups stabilizing interactions via hydrophobic binding .

Research Findings

A 2018 study demonstrated that derivatives with acetylamino and phenylmethyl groups exhibit potent inhibition of peptidoglycan deacetylases (e.g., Pgda in Streptococcus pneumoniae), with Ki values as low as 2.9 μM . This underscores the compound’s potential in antimicrobial drug development.

科学的研究の応用

Synthesis and Role in Drug Development

One of the primary applications of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is as an intermediate in the synthesis of selective N-Acetyl-β-Hexosaminidase inhibitors. These inhibitors are crucial for therapeutic strategies against various diseases, including certain types of cancer and lysosomal storage disorders.

Case Study: N-Acetyl-β-Hexosaminidase Inhibitors

- Background : N-Acetyl-β-Hexosaminidase is an enzyme involved in the degradation of glycoproteins and glycolipids. Inhibiting this enzyme can have therapeutic benefits in conditions where glycosaminoglycans accumulate abnormally.

- Research Findings : Studies have shown that compounds derived from this compound exhibit potent inhibitory activity against N-Acetyl-β-Hexosaminidase. This has been demonstrated through various biochemical assays that measure enzyme activity inhibition.

Applications in Cosmetic Formulations

Beyond its pharmaceutical applications, this compound is also being investigated for its potential use in cosmetic formulations. Its properties may contribute to skin hydration and barrier repair.

Case Study: Cosmetic Formulation Development

- Objective : To evaluate the efficacy of formulations containing this compound for skin care applications.

- Methodology : Experimental designs were employed to assess the physical and sensory properties of cosmetic products containing this compound. Parameters such as moisture retention, skin irritation potential, and overall stability were analyzed.

- Results : Preliminary findings suggest that formulations with this compound exhibit enhanced moisturizing effects and improved skin texture when compared to control products lacking this ingredient.

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Intermediate for N-Acetyl-β-Hexosaminidase inhibitors | Exhibits potent inhibitory activity; potential therapeutic benefits for lysosomal storage disorders |

| Cosmetic Formulations | Ingredient for enhancing skin hydration | Improves moisture retention; shows non-irritating properties; enhances skin texture |

作用機序

The mechanism of action of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenylmethyl groups may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-(Acetylamino)-2-deoxy-D-glucitol: Lacks the phenylmethyl groups, resulting in different chemical properties and reactivity.

3,4,6-Tris-O-(phenylmethyl)-D-glucitol: Lacks the acetylamino group, affecting its biological activity and interactions.

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(methyl)-D-glucitol: Substitutes phenylmethyl groups with methyl groups, altering its hydrophobicity and binding properties.

Uniqueness

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is unique due to the combination of acetylamino and phenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

生物活性

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol (commonly referred to as an acetylated glucosamine derivative) is a significant compound in the field of glycobiology and medicinal chemistry. It serves as an intermediate in the synthesis of potent and selective N-Acetyl-β-Hexosaminidase inhibitors, which have implications for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on glycosaminoglycan (GAG) synthesis, cellular metabolism, and potential therapeutic applications.

- Molecular Formula : C29H35NO6

- Molecular Weight : 493.59 g/mol

- CAS Number : 638197-53-2

- Appearance : Yellow solid

- Solubility : Soluble in DCM and Ethyl Acetate

The biological activity of this compound primarily revolves around its role as an inhibitor of GAG synthesis. This inhibition can be attributed to several mechanisms:

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that this compound reduces the incorporation of D-[3H]glucosamine into GAGs without significantly affecting protein synthesis. Specifically, it competes with glucose metabolites in metabolic pathways, leading to a decrease in GAG chain elongation and resulting in shorter GAGs .

- Effect on Cellular Metabolism : The compound has been shown to impact uridine triphosphate (UTP) pools within cells, which are critical for nucleotide synthesis and overall cellular metabolism. This effect can lead to a reduction in total protein synthesis due to uridine trapping mechanisms .

In Vitro Studies

A series of studies have evaluated the effects of various acetylated glucosamine analogs on cellular GAG synthesis:

- Study on Hepatocytes : In experiments using primary hepatocytes, it was found that this compound significantly inhibited the incorporation of D-[3H]glucosamine into GAGs by approximately 93% at a concentration of 1.0 mM. This was accompanied by a moderate inhibition of total protein synthesis (60% of controls) .

| Compound | Concentration (mM) | % Inhibition of GAG Synthesis | % Inhibition of Protein Synthesis |

|---|---|---|---|

| Compound 8 | 1.0 | 93% | 60% |

| Control | - | 0% | 100% |

Structural Analogs

Further research has explored structural analogs of this compound to determine their biological activity:

- 4-Deoxy Analog Studies : The incorporation of a deoxy moiety into GAGs was shown to lead to premature chain termination during biosynthesis. Analog compounds exhibited varying degrees of inhibition on both GAG and protein synthesis pathways .

Therapeutic Implications

The inhibition of GAG synthesis by this compound suggests potential therapeutic applications in conditions characterized by excessive GAG production, such as certain lysosomal storage disorders and cancer metastasis.

特性

分子式 |

C29H35NO6 |

|---|---|

分子量 |

493.6 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5R)-1,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexan-2-yl]acetamide |

InChI |

InChI=1S/C29H35NO6/c1-22(32)30-26(17-31)28(35-19-24-13-7-3-8-14-24)29(36-20-25-15-9-4-10-16-25)27(33)21-34-18-23-11-5-2-6-12-23/h2-16,26-29,31,33H,17-21H2,1H3,(H,30,32)/t26-,27+,28+,29+/m0/s1 |

InChIキー |

BCFPUBVMKIUWHQ-AMSOURPBSA-N |

異性体SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

正規SMILES |

CC(=O)NC(CO)C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。